molecular formula C23H25N3O2 B5013225 1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide

1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide

Cat. No. B5013225
M. Wt: 375.5 g/mol
InChI Key: ABFFIDZKCIAUGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives is a topic of ongoing research. Many methods involve the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . The Fischer reaction, first reported in 1883, remains a pre-eminent method for the synthesis of indoles .


Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions of indole derivatives can vary widely depending on the specific compound. For example, copper-catalyzed N-phenylation of certain indole derivatives resulted in new compounds with a yield of 77% .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, one indole derivative has a molecular weight of 279.345 and a linear formula of C17H17N3O .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific biological activity. For example, certain indole derivatives have been found to exhibit antiviral activity by inhibiting specific viruses .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Ongoing research is focused on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

1-[3-(2-phenylindol-1-yl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c24-23(28)18-10-13-25(14-11-18)22(27)12-15-26-20-9-5-4-8-19(20)16-21(26)17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFFIDZKCIAUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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